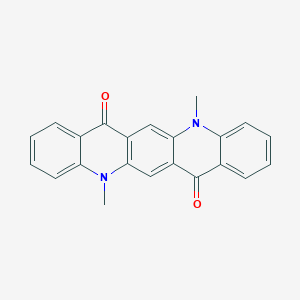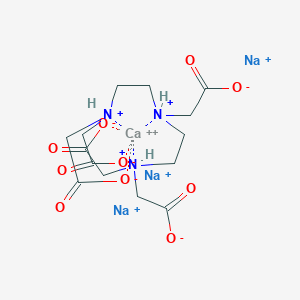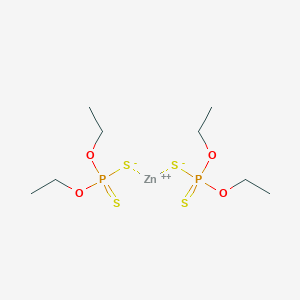
Zinc;diethoxy-sulfanylidene-sulfido-lambda5-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc;diethoxy-sulfanylidene-sulfido-lambda5-phosphane, commonly known as ZnDTP, is an organophosphorus compound that contains zinc and phosphorus. ZnDTP is widely used as an anti-wear and anti-oxidant additive in lubricating oils due to its excellent thermal stability, anti-wear properties, and low toxicity. In
Mecanismo De Acción
ZnDTP works by forming a protective layer on the metal surface, reducing friction and wear. It also acts as an anti-oxidant, preventing the oxidation of the lubricating oil and reducing the formation of harmful byproducts. In cancer cells, ZnDTP induces apoptosis by activating caspase enzymes and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
ZnDTP has been shown to have low toxicity and minimal adverse effects on human health. In animal studies, ZnDTP has been found to accumulate in the liver and kidneys, but no significant toxicity was observed. ZnDTP has also been shown to have anti-inflammatory properties, reducing the production of inflammatory cytokines in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ZnDTP is a widely used additive in lubricating oils, making it readily available for research purposes. However, the complex nature of lubrication systems can make it difficult to isolate the effects of ZnDTP on a specific component. Additionally, the use of ZnDTP in lubricating oils is subject to regulation, which can limit the availability of certain formulations.
Direcciones Futuras
There are several areas of future research for ZnDTP. One area of interest is the development of new synthesis methods that are more environmentally friendly and cost-effective. Another area of research is the optimization of ZnDTP formulations for specific applications, such as high-temperature or high-pressure environments. Additionally, the potential anti-cancer properties of ZnDTP warrant further investigation, particularly in in vivo studies.
Métodos De Síntesis
ZnDTP can be synthesized by reacting zinc oxide with phosphorus pentasulfide and diethanolamine. The reaction produces ZnDTP and water as a byproduct. The synthesized ZnDTP can be further purified by recrystallization.
Aplicaciones Científicas De Investigación
ZnDTP has been extensively studied in the field of lubrication and tribology. It has been shown to improve the anti-wear and anti-oxidant properties of lubricating oils, leading to longer equipment life and reduced maintenance costs. ZnDTP has also been studied as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Propiedades
Número CAS |
16569-75-8 |
|---|---|
Nombre del producto |
Zinc;diethoxy-sulfanylidene-sulfido-lambda5-phosphane |
Fórmula molecular |
C8H20O4P2S4Zn |
Peso molecular |
435.8 g/mol |
Nombre IUPAC |
zinc;diethoxy-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C4H11O2PS2.Zn/c2*1-3-5-7(8,9)6-4-2;/h2*3-4H2,1-2H3,(H,8,9);/q;;+2/p-2 |
Clave InChI |
XTSGVGDQDBKLBT-UHFFFAOYSA-L |
SMILES |
CCOP(=S)(OCC)[S-].CCOP(=S)(OCC)[S-].[Zn+2] |
SMILES canónico |
CCOP(=S)(OCC)[S-].CCOP(=S)(OCC)[S-].[Zn+2] |
Sinónimos |
Bis[(diethoxythiophophinyl)thio]zinc |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




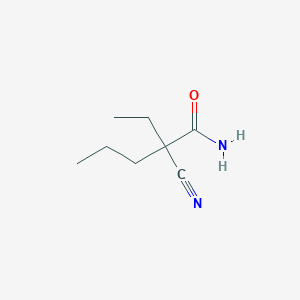




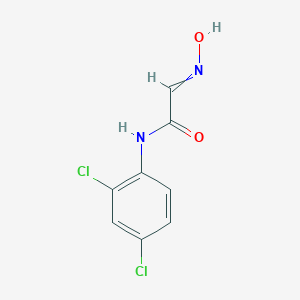
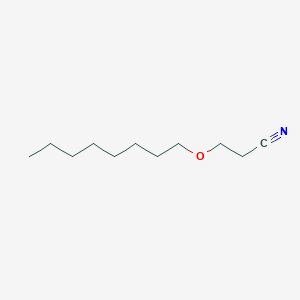

![Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-, barium salt (2:1)](/img/structure/B100277.png)


